フィロコキシブ-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

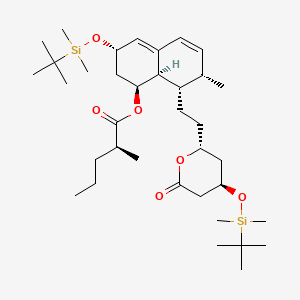

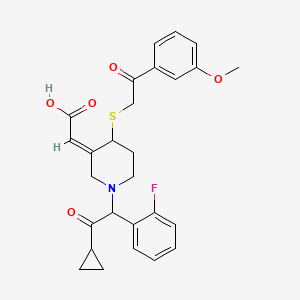

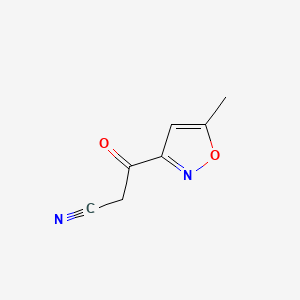

Firocoxib-d4 is a deuterated form of firocoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily used in veterinary medicine to manage pain and inflammation in dogs and horses . The deuterated version, Firocoxib-d4, is often utilized in scientific research for its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .

科学的研究の応用

Firocoxib-d4 has a wide range of applications in scientific research:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of firocoxib in animal models.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of firocoxib.

Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions of firocoxib.

Veterinary Medicine: Used in research to improve the formulation and efficacy of firocoxib-based medications.

作用機序

Target of Action

Firocoxib-d4, like its parent compound Firocoxib, is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of inflammatory mediators in the body .

Mode of Action

Firocoxib-d4 acts by inhibiting the COX-2 enzyme, thereby reducing the production of inflammatory mediators . This selective inhibition of COX-2 over COX-1 (which is involved in the production of prostaglandins for maintenance of physiological functions) is what gives Firocoxib-d4 its anti-inflammatory properties .

Biochemical Pathways

The primary biochemical pathway affected by Firocoxib-d4 is the arachidonic acid pathway . By inhibiting COX-2, Firocoxib-d4 reduces the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins and thromboxanes that are involved in inflammation and pain .

Pharmacokinetics

It has been found to have a half-life of approximately 7.8 to 9.12 hours . The mean maximum concentration (Cmax) and time to Cmax were 0.16 µg/mL and 3.81 hours, respectively . The oral bioavailability was determined to be 70.3% . These properties may vary for Firocoxib-d4 due to the presence of deuterium atoms.

Result of Action

The primary result of Firocoxib-d4’s action is the reduction of inflammation and pain. By selectively inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain .

Action Environment

Studies have shown that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles Therefore, factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of Firocoxib-d4

生化学分析

Biochemical Properties

Firocoxib-d4, like its parent compound Firocoxib, is a selective inhibitor of the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, biologically active compounds that mediate various physiological processes, including inflammation . By selectively inhibiting COX-2, Firocoxib-d4 can reduce inflammation without the adverse effects associated with the inhibition of COX-1, another isoform of the enzyme .

Cellular Effects

Firocoxib-d4’s primary cellular effect is the reduction of inflammation. It achieves this by inhibiting the COX-2 enzyme, which is primarily expressed during inflammatory states . This inhibition blocks the synthesis of prostaglandins, thereby mitigating the inflammatory response .

Molecular Mechanism

The molecular mechanism of Firocoxib-d4 involves the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Dosage Effects in Animal Models

The recommended dosage of Firocoxib for intravenous administration in horses is 0.04 mg/lb (0.09 mg/kg) of body weight once daily for up to 5 days

Metabolic Pathways

Firocoxib-d4 is likely involved in the arachidonic acid metabolism pathway, similar to Firocoxib . This pathway involves the conversion of arachidonic acid to various eicosanoids, including prostaglandins, via the action of COX enzymes .

Transport and Distribution

These transporters are transmembrane proteins that control the disposition of various endogenous and exogenous compounds, including drugs .

Subcellular Localization

The subcellular localization of Firocoxib-d4 is not explicitly known. Given its role as a COX-2 inhibitor, it is likely to be found wherever the COX-2 enzyme is present. COX-2 is typically located in the endoplasmic reticulum and nuclear envelope .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Firocoxib-d4 involves the incorporation of deuterium atoms into the molecular structure of firocoxib. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(cyclopropyl-2,2,3,3-d4)methoxy]furan-2-one.

Industrial Production Methods

Industrial production of Firocoxib-d4 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the deuterated intermediate compounds.

Catalysis: Use of catalysts to facilitate the deuterium exchange reactions.

化学反応の分析

Types of Reactions

Firocoxib-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Firocoxib-d4 .

類似化合物との比較

Similar Compounds

Celecoxib: Another COX-2 selective inhibitor used in human medicine.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.

Uniqueness of Firocoxib-d4

Firocoxib-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in pharmacokinetic studies . Unlike other COX-2 inhibitors, Firocoxib-d4 is specifically designed for veterinary use, making it a valuable tool in veterinary pharmacology .

特性

CAS番号 |

1325700-11-5 |

|---|---|

分子式 |

C17H20O5S |

分子量 |

340.426 |

IUPAC名 |

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |

InChI |

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |

InChIキー |

FULAPETWGIGNMT-CQOLUAMGSA-N |

SMILES |

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |

同義語 |

3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone; Equioxx-d4; Equixx-d4; Librens-d4; ML 1785713-d4; Previcox-d4; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)